molecular formula C14H13N5O2 B6023066 6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone

6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone

Cat. No. B6023066
M. Wt: 283.29 g/mol
InChI Key: KLZIESZXKYMHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone, also known as IPPO, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. IPPO is a pyridinone derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various in vitro and in vivo studies. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for 6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone research. One direction is to further investigate the mechanism of action of this compound. Another direction is to explore the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water for easier administration in lab experiments.
In conclusion, this compound is a promising small molecule that has shown potential therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of other diseases.

Synthesis Methods

6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone can be synthesized through a multistep process starting from 2-acetylpyridine. The synthesis involves the reaction of 2-acetylpyridine with hydrazine hydrate to form pyridazinone, followed by the reaction with chloroacetic acid and sodium hydroxide to form 3-(3-pyridazinyl)-1,2,4-oxadiazole. The final step involves the reaction of 3-(3-pyridazinyl)-1,2,4-oxadiazole with isopropylamine to form this compound.

Scientific Research Applications

6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6-propan-2-yl-3-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-8(2)10-6-5-9(13(20)16-10)14-17-12(19-21-14)11-4-3-7-15-18-11/h3-8H,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZIESZXKYMHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1)C2=NC(=NO2)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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